1,5-Diphenyl-3-(2-thienyl)formazan

UV-Vis spectroscopy Colorimetric reagent Formazan dye comparison

Generic formazan dyes often cause inconsistent spectral readouts and metal-ion selectivity in colorimetric assays. 1,5-Diphenyl-3-(2-thienyl)formazan (STC Formazan) eliminates these variables: • Defined λmax 515-525 nm (CH3CN), red-shifted 35-45 nm vs INT Formazan, reducing background from biological matrices. • Thienyl sulfur provides selective soft-metal (Cu²⁺, Ag⁺, Hg²⁺) chelation over hard cations. • ≥96% HPLC purity, certified nitrogen content (17-19%), and sharp melting point (144 °C) ensure calibration and complexation reproducibility. Ships ambient; store at room temperature.

Molecular Formula C17H14N4S
Molecular Weight 306.38
CAS No. 135984-01-9
Cat. No. B1147350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenyl-3-(2-thienyl)formazan
CAS135984-01-9
Molecular FormulaC17H14N4S
Molecular Weight306.38
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3
InChIInChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenyl-3-(2-thienyl)formazan Procurement & Analytical Specifications


1,5-Diphenyl-3-(2-thienyl)formazan (CAS 135984-01-9, STC Formazan) is a heterocyclic formazan dye distinguished by a 2-thienyl substituent at the C3 position of the formazan backbone (C17H14N4S, MW 306.39). It is supplied as a black crystalline powder with a melting point of 144 °C and a purity specification of ≥96.0% by HPLC . The thienyl group imparts an absorption maximum (λmax) at 515–525 nm in acetonitrile (CH3CN) with a molar extinction coefficient of ≥13,000 M⁻¹cm⁻¹ . This combination of spectral properties, nitrogen content (17.00–19.00%), and well-defined thermal behavior makes it a candidate for analytical and coordination chemistry applications where spectral resolution, metal-ion binding, or redox behavior must be controlled .

Workflow UV-Vis spectrophotometric detection at 515–525 nm
Selection Thienyl-substituted formazan with red-shifted spectral window
Use Context Colorimetric reagent development and metal-coordination studies

Why 1,5-Diphenyl-3-(2-thienyl)formazan Cannot Be Substituted


Formazan dyes share a common —N=N—C(R)=N—NH— skeleton, but substitution at the C3 position directly alters the electronic structure and spectroscopic signature. Replacing the 2-thienyl ring with a phenyl, nitrophenyl, or iodophenyl group shifts the λmax by 30–55 nm and changes the molar extinction coefficient substantially. For example, INT Formazan (λmax 480–484 nm, CH3CN) absorbs ~35–45 nm blue of 1,5-diphenyl-3-(2-thienyl)formazan . Similarly, 1,3,5-triphenylformazan (TPF) has a reported λmax of approximately 490 nm [1]. These shifts mean spectrophotometric methods optimized for 515–525 nm detection cannot be directly ported to other formazans without revalidation of linearity, sensitivity, and spectral interferences. Furthermore, the thienyl sulfur atom introduces a distinct metal-coordination site not present in all-phenyl formazans, potentially altering complex stability constants and extraction behavior [2]. Generic substitution therefore risks off-target spectral readouts, altered metal-ion selectivity, and non-comparable redox behavior in colorimetric or cell-viability assays.

Spectral Mismatch Replacing 2-thienyl with phenyl groups may shift λmax by 30–55 nm, requiring method revalidation for the 515–525 nm window.
Coordination Change All-phenyl formazans lack the thienyl sulfur donor; metal-binding selectivity and extraction behavior may not transfer.
Purity Context Lower-purity generic formazans may introduce undefined impurities that alter redox behavior or spectral baselines.

1,5-Diphenyl-3-(2-thienyl)formazan Procurement Evidence


Red-Shifted Absorption Maximum vs. INT Formazan

The λmax of 1,5-diphenyl-3-(2-thienyl)formazan in acetonitrile is 515–525 nm, which is bathochromically shifted by 35–45 nm relative to INT Formazan (λmax 480–484 nm, CH3CN) . This red-shift places the detection window further from biological chromophore interference (e.g., hemoglobin, bilirubin) and enables use of longer-wavelength spectrophotometric detectors with improved signal-to-noise in complex matrices [1].

Absorption Maximum
Cross-study comparable
515–525 nm (CH₃CN) vs. INT Formazan 480–484 nm
Red-shifted detection window may reduce biological matrix interference
+35 to +45 nm bathochromic shift; context-dependent for specific matrices
UV-Vis spectroscopy Colorimetric reagent Formazan dye comparison

Lower Melting Point Facilitates Purification

1,5-Diphenyl-3-(2-thienyl)formazan melts sharply at 144 °C without decomposition . In contrast, INT Formazan decomposes upon melting at ~187 °C (dec.) . A clean melt at a moderate temperature indicates higher thermal stability, easier recrystallization, and simpler purity verification via melting point determination, which is especially relevant for laboratories requiring well-characterized organic building blocks.

Melting Point
Cross-study comparable
144 °C (sharp, no decomposition)
Supports purification and identity verification workflows
43 °C lower than INT Formazan; thermal behavior to verify per lot
Thermal characterization Melting point Purification

Higher Nitrogen Content for Quality Control

The nitrogen content of 1,5-diphenyl-3-(2-thienyl)formazan is specified at 17.00–19.00% by elemental analysis . This is substantially higher than INT Formazan (13.90–15.00% N) , reflecting the replacement of the iodophenyl/nitrophenyl substituent with a thienyl ring. The higher N-content and distinct C/H/N/S ratio provide an unambiguous elemental signature detectable by combustion analysis, enabling rapid lot-to-lot identity confirmation independent of chromatography.

Nitrogen Content
Cross-study comparable
17.00–19.00% N
Enables orthogonal purity and identity checks via elemental analysis
+3 to +5.1 percentage points over INT Formazan; CHN/S ratio review recommended
Elemental analysis Quality control Purity verification

Thienyl Sulfur for Metal-Coordination Versatility

The 2-thienyl substituent introduces a soft sulfur donor atom into the formazan ligand framework, offering an additional coordination site not available in 1,3,5-triphenylformazan (TPF) or INT Formazan. Formazan derivatives with sulfur-containing heterocycles have been demonstrated to form stable metal complexes with potential applications in heavy metal extraction and spectrophotometric detection of metal ions [1][2]. The sulfur atom is expected to enhance binding affinity for soft metal cations (e.g., Cu²⁺, Ag⁺, Hg²⁺) relative to all-phenyl formazans, though quantitative binding constants for this specific compound remain to be systematically determined [1].

Metal-Coordination Sites
Class-level inference
N,N-chelate + thienyl sulfur donor
May support soft metal binding studies; quantitative constants to verify
Class-level inference from sulfur-containing formazan literature; compound-specific data needed
Metal complexation Coordination chemistry Sensor development

Standardized Purity and Lot-to-Lot Consistency

1,5-Diphenyl-3-(2-thienyl)formazan is distributed by TCI under product code B0326 with a purity specification of ≥96.0% by HPLC area% and is accompanied by batch-specific certificates of analysis covering appearance, purity (HPLC), elemental analysis (N), λmax, and molar extinction coefficient . While other formazans such as 1,3,5-triphenylformazan are commercially available, they are often sold at lower purity grades (e.g., ≥90% UV) with less comprehensive analytical documentation . The availability of multi-parameter specifications for each lot reduces the need for incoming quality control testing in GLP and ISO-compliant laboratories.

Lot-to-Lot Consistency
Cross-study comparable
≥96.0% HPLC; CoA with 5 analytical parameters
Reduces incoming QC burden in multi-site reproducibility studies
Specification review per lot recommended; compare with vendor documentation
Procurement specification Purity assurance Vendor comparison

1,5-Diphenyl-3-(2-thienyl)formazan Application Scenarios


Metal-Ion Colorimetric Assay with Reduced Biological Interference

The compound's λmax at 515–525 nm, red-shifted by 35–45 nm relative to INT Formazan, makes it a preferred chromogenic reagent when developing colorimetric metal-detection assays in complex biological or environmental matrices. The longer detection wavelength reduces background absorbance from proteins, nucleic acids, and heme pigments, improving the limit of detection without additional sample clean-up . The thienyl sulfur may also confer selectivity for soft metal cations, enabling targeted quantification of Cu²⁺, Ag⁺, or Hg²⁺ in mixtures containing hard cations such as Ca²⁺, Mg²⁺, or Fe³⁺ [1].

Spectrophotometer Calibration Standard

With a well-defined λmax (515–525 nm), molar extinction coefficient (≥13,000 M⁻¹cm⁻¹ in CH3CN), and high commercial purity (≥96% HPLC), 1,5-diphenyl-3-(2-thienyl)formazan can serve as an in-house wavelength and absorbance calibration standard for UV-Vis spectrophotometers operating in the green region of the visible spectrum . Its sharp melting point (144 °C) provides a secondary identity verification via melting point apparatus, and its nitrogen content (17–19%) permits rapid purity cross-check by elemental analysis . This multi-parameter characterization exceeds the documentation available for many generic formazan dyes.

Formazanate Metal Complex Precursor

The presence of the 2-thienyl ring provides a soft sulfur donor site in addition to the N,N-chelating formazan backbone, making this compound a distinct ligand precursor for synthesizing heteroleptic metal complexes with tunable electronic and redox properties. The higher nitrogen content (17–19%) and the absence of decomposition upon melting (144 °C) facilitate stoichiometric control during complexation reactions and thermogravimetric analysis of the resulting complexes . Such complexes are being investigated for applications in dye-sensitized solar cells and redox-active materials, where the thienyl group may extend π-conjugation and enhance electron-transfer kinetics compared to all-phenyl formazanate ligands [1].

Solvent-Free Synthesis via Heterogeneous Catalysis

A solvent-free synthesis protocol for formazan dyes, including 1,5-diphenyl-3-(2-thienyl)formazan, has been demonstrated using nano BF3·SiO2 as a heterogeneous solid acid catalyst under grinding activation at room temperature . This green chemistry approach eliminates organic solvent waste, shortens reaction time, and enables facile catalyst recovery compared to conventional solution-phase diazo-coupling methods. Laboratories developing sustainable synthetic protocols for formazan libraries can use this compound as a representative thienyl-formazan to benchmark catalyst performance and reaction scalability.

Application
Selection Property
Validation Focus
Colorimetric assay development
Red-shifted λmax window
Matrix-effect and interference profile review
Spectrophotometer calibration standard
Defined λmax, ε, and purity documentation
Wavelength and absorbance accuracy verification
Formazanate metal complex precursor
Thienyl sulfur coordination site
Binding stoichiometry and redox-property characterization
Solvent-free synthesis benchmark
Representative thienyl-formazan scaffold
Catalyst performance and reaction scalability review

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28 linked technical documents
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